molecular formula C11H15IN2O2S B183536 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine CAS No. 914610-38-1

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine

Cat. No. B183536
M. Wt: 366.22 g/mol
InChI Key: GXWCORNPALTRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776867B2

Procedure details

Pipsyl chloride (1.21 g, 4.0 mmol) was dissolved in THF (12 mL) and 4-methylpiperazine (1.1 mL, 12.2 mmol) was added dropwise. The resulting suspension was allowed to stir at RT over night. Filtration and washing with THF afforded crop 1 of compound 58. The mother liquors were concentrated, taken up in CH2Cl2, washed with H2O and brine, then dried over Na2SO4 to afford a second crop of compound 58.
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][CH:4]=[C:3]([I:11])[CH:2]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1COCC1>[I:11][C:3]1[CH:4]=[CH:5][C:6]([S:7]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)(=[O:9])=[O:8])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C1=CC(=CC=C1S(=O)(=O)Cl)I
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with THF afforded crop 1 of compound 58
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.